Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Historical Development of Substituted Benzofuran Compounds
The benzofuran scaffold was first synthesized in 1870 by William Henry Perkin, who established the foundational methods for constructing this heterocyclic system. Early research focused on natural product isolation, such as the identification of psoralen and bergapten from plant sources. By the mid-20th century, synthetic efforts expanded to include psychoactive derivatives like 6-APB (6-(2-aminopropyl)benzofuran), which demonstrated serotonergic activity.
Modern advancements emphasize green chemistry principles. For instance, Abtahi and Tavakol (2024) developed a copper-catalyzed one-pot synthesis using deep eutectic solvents to optimize yield and reduce environmental impact. Similarly, Semwal et al. (2024) reported palladium-mediated cross-coupling strategies to access polycyclic benzofuran derivatives. These innovations reflect the field’s progression from simple heterocycles to functionally complex architectures.
Structural Classification of Ethyl 6-Bromo-5-[2-Oxo-2-(Prop-2-En-1-Yloxy)Ethoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate
This compound belongs to the 1-benzofuran-3-carboxylate subclass, characterized by:
- Core structure : A fused benzene and furan ring system.
- Substituents :
- Position 2 : Phenyl group (C₆H₅), enhancing steric bulk and π-π stacking potential.
- Position 3 : Ethyl carboxylate (COOEt), improving solubility and serving as a synthetic handle.
- Position 5 : A 2-oxo-2-(prop-2-en-1-yloxy)ethoxy chain, introducing ketone and allyl ether functionalities.
- Position 6 : Bromine atom, enabling further functionalization via cross-coupling reactions.
Table 1 : Structural comparison with related benzofurans
| Compound | R₆ | R₅ | R₂ | R₃ |
|---|---|---|---|---|
| 6-APB | H | H | H | 2-aminopropyl |
| 6-Bromo-APB | Br | H | H | 2-aminopropyl |
| Target compound | Br | 2-oxo-2-(allyloxy)ethoxy | Phenyl | Ethyl carboxylate |
The allyloxy-ketone side chain at position 5 distinguishes this derivative, offering sites for Michael additions or radical polymerization.
Importance in Medicinal Chemistry Research
Benzofuran derivatives exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The ethyl carboxylate group in this compound may enhance membrane permeability, while the bromine atom could facilitate halogen bonding with biological targets. Recent studies highlight benzofuran-3-carboxylates as inhibitors of tuberculosis mycobacteria, with MIC values as low as 2 μg/mL. Although specific data on this derivative remain unpublished, its structural analogs suggest potential applications in:
- Antimicrobial agents : Targeting bacterial efflux pumps or cell wall synthesis.
- Kinase inhibition : Leveraging the phenyl group for ATP-binding pocket interactions.
- Prodrug development : Ester hydrolysis to release bioactive carboxylic acids.
Current Research Landscape
Contemporary studies prioritize:
- Synthetic methodology : Wang et al. (2023) employed tert-butoxide in DMSO to achieve high-yield benzofuran cyclizations.
- Catalyst design : Copper and palladium complexes remain dominant for cross-coupling reactions.
- Functional diversification : Reddy’s group (2024) demonstrated oxone-mediated oxidation to convert propargyl cyclohexenones into benzofurans.
The target compound’s allyloxy-ketone moiety aligns with trends toward multifunctional substrates in click chemistry and polymer science.
Properties
IUPAC Name |
ethyl 6-bromo-5-(2-oxo-2-prop-2-enoxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO6/c1-3-10-27-19(24)13-28-18-11-15-17(12-16(18)23)29-21(14-8-6-5-7-9-14)20(15)22(25)26-4-2/h3,5-9,11-12H,1,4,10,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKEJFYTZLRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC=C)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Etherification: The prop-2-en-1-yloxy group can be introduced via a Williamson ether synthesis, where the corresponding alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies investigating the interaction of benzofuran derivatives with biological targets such as enzymes and receptors.
Material Science: It can be used in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The benzofuran core can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs and their key differences:
Research Findings
- Synthesis : Halogenation and esterification are common strategies for benzofuran derivatives. For example, describes bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate to generate analogs, validated via ¹H-NMR and X-ray crystallography . The target compound’s allyloxy group likely derives from nucleophilic substitution or ester coupling.
- Crystallography : Tools like SHELX and Mercury are critical for structural validation. reports an X-ray structure for methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate, highlighting the role of halogen bonding in crystal packing .
- Reactivity : The allyloxy group in the target compound may undergo photochemical or thermal reactions (e.g., [2+2] cycloadditions), while fluorinated analogs () could exhibit enhanced bioavailability due to reduced metabolic degradation .
Notes
Structural Diversity : Substituents at C2 (phenyl vs. methyl), C5 (allyloxy vs. aryloxy), and ester groups (ethyl vs. methyl) significantly influence physicochemical properties. Allyloxy groups introduce unsaturation for further functionalization, whereas fluorine or phenyl groups modulate electronic effects.
Limitations : Direct comparative studies on biological activity or stability are absent in the evidence. Most data focus on synthesis and crystallography.
Computational Tools : SMILES and InChI keys () enable computational modeling, but experimental validation remains essential .
Biological Activity
Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Cyclization of phenolic precursors with α-haloketones.
- Esterification : Reaction with ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst.
- Addition of Ethoxy Group : Etherification using an alcohol and alkyl halide under basic conditions.
These synthetic methods yield a compound that exhibits unique properties due to its functional groups, including a bromine atom and an ester group, which are crucial for its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example, in vitro assays have shown that derivatives of benzofuran compounds exhibit varying degrees of inhibition on tumor cell proliferation . The structure–activity relationship (SAR) analyses suggest that modifications in the benzofuran structure can enhance anticancer efficacy.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties as well. It has been shown to inhibit key inflammatory pathways, potentially through modulation of cytokine production and enzyme activity involved in inflammatory responses .
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The bromine atom may enhance binding affinity to target proteins or enzymes, while the ester group can facilitate interactions that modulate biochemical pathways. These interactions can lead to the inhibition of cancer cell growth and reduction in inflammation .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate anticancer activity |
| Ethyl 5-(2-propoxy)-benzofuran | Structure | Low anti-inflammatory activity |
| Ethyl 6-bromo-2-phenyloxobutanoate | Structure | High cytotoxicity against specific cancer cell lines |
This table illustrates how variations in structure can significantly impact biological activity.
Case Studies
Several case studies have documented the effects of this compound:
- In Vitro Cytotoxicity Assays : Studies have shown that at concentrations above 150 µM, certain derivatives exhibit non-cytotoxic effects on normal cell lines while retaining potency against cancerous cells .
- Enzymatic Assays : The compound has been evaluated for its inhibitory effects on enzymes like α-glucosidase, showing promising results that indicate potential therapeutic applications in managing diabetes alongside cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzofuran core in Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate?
- The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangements or cyclization of phenolic precursors. For example, NaH-mediated alkylation of hydroxyl groups in THF at 0°C facilitates selective substitution, as demonstrated in related benzofuran syntheses . Allyloxy groups are introduced using anhydrides or alkylation agents under controlled conditions to avoid premature cleavage .
Q. How can spectroscopic techniques (NMR, IR) characterize the allyloxy and ester functionalities in this compound?
- 1H NMR : The allyloxy group shows characteristic peaks for vinyl protons (δ 5.2–5.8 ppm) and splitting patterns from coupling. The ester carbonyl (C=O) appears at ~170 ppm in 13C NMR . IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and lactone/ketone C=O (~1680–1750 cm⁻¹), as seen in structurally similar benzofuran derivatives .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar byproducts. Recrystallization in chloroform/petroleum ether or acetonitrile/water mixtures improves purity, as reported for analogous esters .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in further functionalization reactions?
- The bromine atom at position 6 acts as an electron-withdrawing group, directing electrophilic substitutions to the 4-position of the benzofuran core. This is supported by halogenation studies where bromine enhances reactivity at specific sites, enabling selective modifications .
Q. What mechanistic pathways govern the cleavage of the allyloxy group under acidic or oxidative conditions?
- Acidic hydrolysis likely proceeds via protonation of the ether oxygen, leading to carbocation formation and subsequent elimination. Oxidative cleavage (e.g., ozonolysis) targets the allyl double bond, generating carbonyl intermediates. Evidence from similar systems suggests sigmatropic rearrangements may precede cleavage under thermal conditions .
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
- Single-crystal X-ray diffraction confirms the planar benzofuran core and the dihedral angles of the phenyl and allyloxy groups. For example, studies on ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohexene carboxylate revealed intermolecular hydrogen bonds (O–H···O) stabilizing the crystal lattice, a methodology applicable to this compound .
Q. What computational approaches predict the compound’s bioavailability or drug-likeness?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Quantitative Structure-Activity Relationship (QSAR) models, parameterized with logP, polar surface area, and hydrogen-bonding capacity, predict membrane permeability. These methods were validated for benzofuran-based drug candidates in prior studies .
Methodological Considerations
- Reaction Optimization : Use NaH as a base for alkoxylation to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
- Crystallization : Slow evaporation from dichloromethane/methanol yields diffraction-quality crystals. Include temperature-controlled steps to avoid polymorphism .
- Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects. Refer to SDS guidelines for allyl ethers, which may cause skin irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
